

validating the anticancer activity of 5-Phenoxyquinolin-8-amine in cell lines

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Compound of Interest

Compound Name: 5-Phenoxyquinolin-8-amine

Cat. No.: B15294965

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Comparative Analysis of Quinoline Derivatives as Anticancer Agents

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer activity of various quinoline-based compounds, serving as a valuable resource for researchers and drug development professionals. While direct experimental data on **5-Phenoxyquinolin-8-amine** is not extensively available in the public domain, this guide will focus on structurally related and well-studied quinoline derivatives, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their validation.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, are summarized below. These values have been compiled from multiple studies and represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class	Derivative Example	Cancer Cell Line	IC50 (μM)	Reference
8-Hydroxyquinoline Derivatives	5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)	Raji (Burkitt's lymphoma)	~5-10	[1]
8-Hydroxy-5-nitroquinoline (Nitroxoline)	Raji (Burkitt's lymphoma)	<5	[1]	
Mannich Base of 5-Cl-8-OHQ	Multidrug-Resistant Cells	Varies	[2]	
Pyrimido[4,5-c]isoquinolinequinones	8-Phenylamino derivatives	AGS (gastric adenocarcinoma)	Varies	[3] [4]
8-Phenylamino derivatives	SK-MES-1 (lung cancer)	Varies	[3] [4]	
Trimethoxy Quinoline Derivatives	N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine	A2780 (ovarian cancer)	Varies	[5]
N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine	MCF-7 (breast cancer)	Varies	[5]	
Quinoline-8-Sulfonamides	Derivative 9a	A549 (lung cancer)	223.1	[6]
Derivative 9a	C32 (amelanotic melanoma)	233.9	[6]	
1,4-Naphthoquinone-	Hybrid with methyl group at	A549 (lung cancer)	Varies	[7]

8- C2' of quinoline
Hydroxyquinoline
Hybrids

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay used.

Mechanisms of Anticancer Activity: A Glimpse into Signaling Pathways

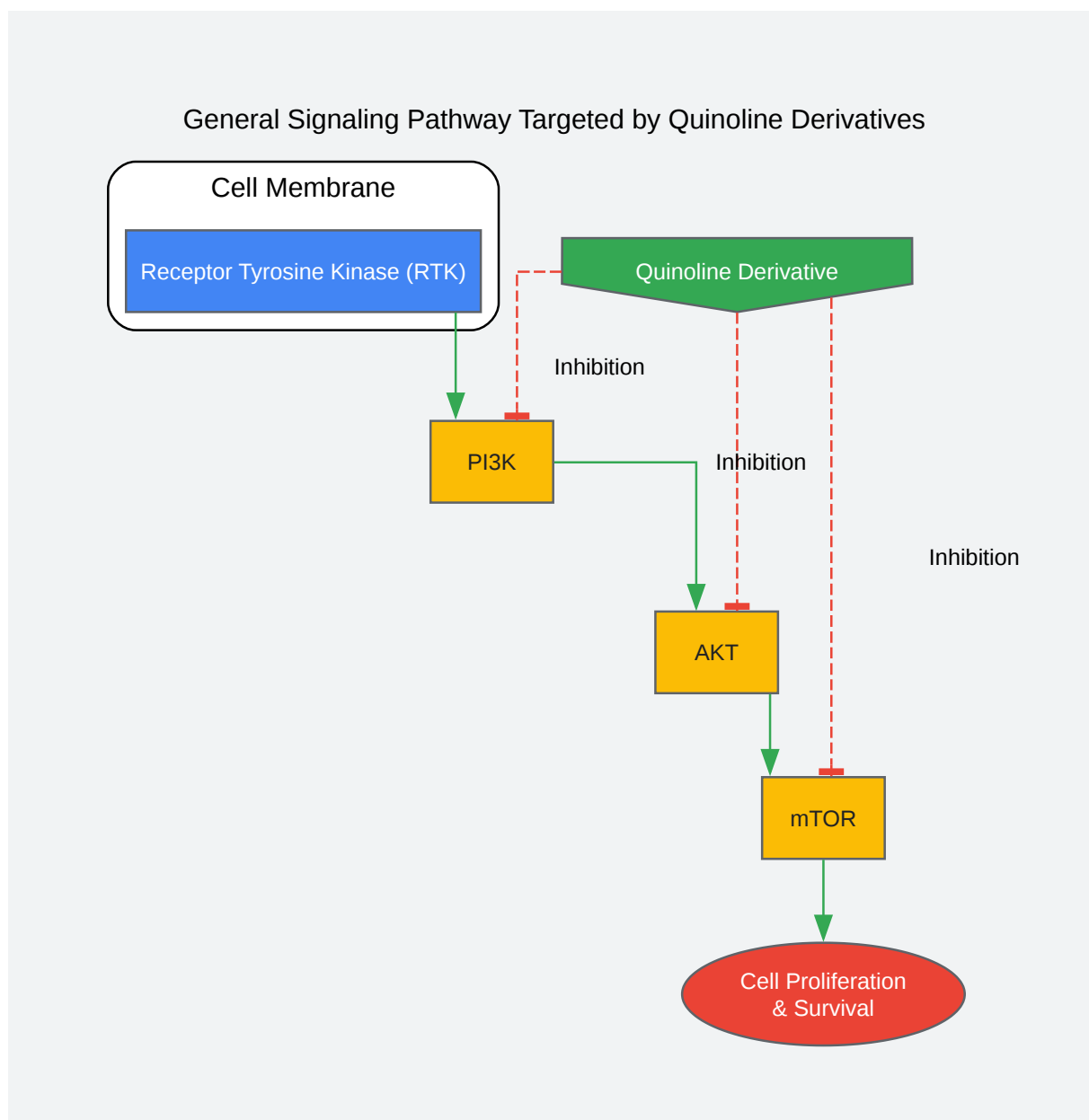
Quinoline derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple cellular pathways.

One of the key mechanisms involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular processes frequently dysregulated in cancer.

Another important mechanism is the induction of apoptosis, or programmed cell death. Quinoline compounds can trigger both intrinsic and extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Furthermore, many 8-hydroxyquinoline derivatives act as metal chelators. By binding to essential metal ions like zinc and copper, they can disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation. Some 8-hydroxyquinolines, like clioquinol, can also act as zinc ionophores, increasing intracellular zinc concentrations and inducing cytotoxicity.^[1] In contrast, nitroxoline, a more potent derivative, does not act as a zinc ionophore, suggesting a different mechanism of action that may involve the generation of reactive oxygen species (ROS).^[1]

The following diagram illustrates a generalized signaling pathway targeted by certain quinoline derivatives:



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols

The validation of the anticancer activity of quinoline derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

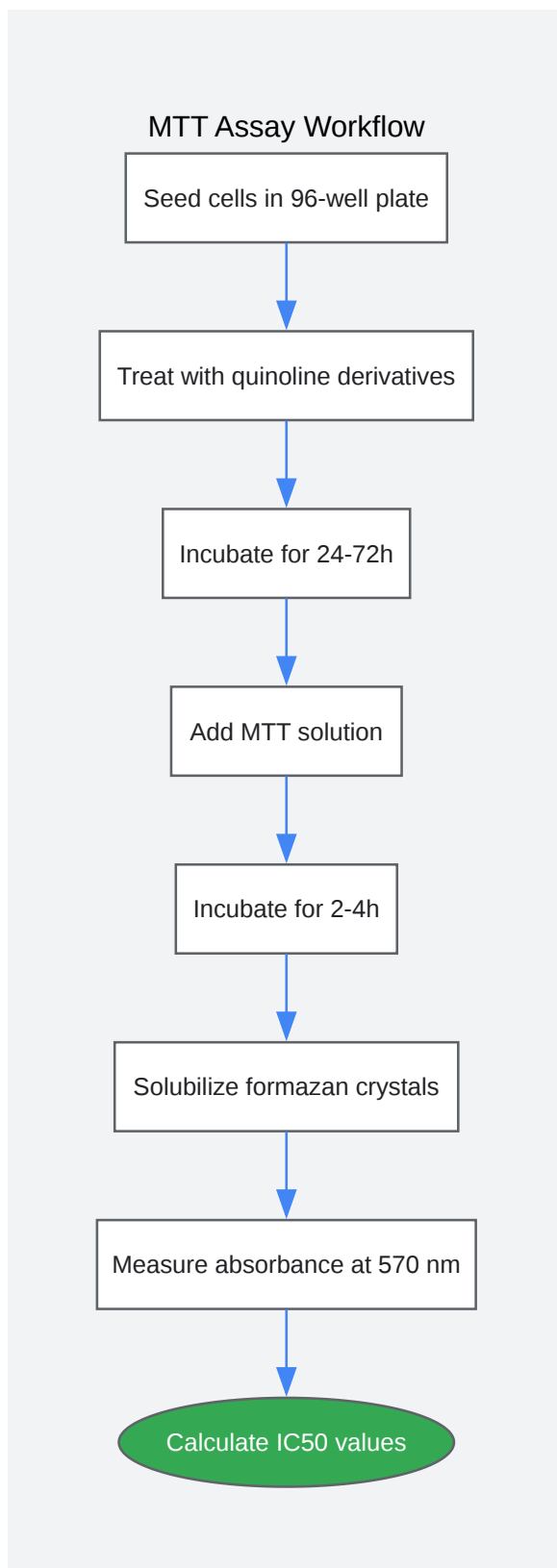
Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The cells are then treated with various concentrations of the quinoline derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
- **MTT Addition:** After the incubation period, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.



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